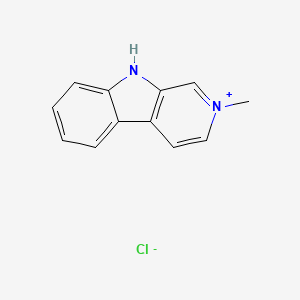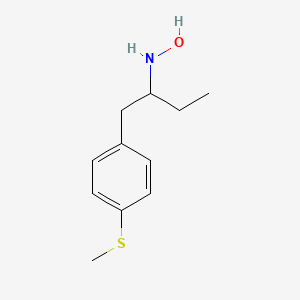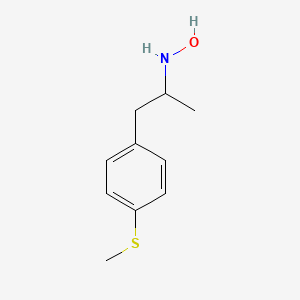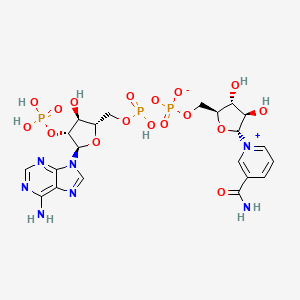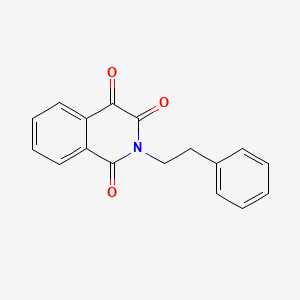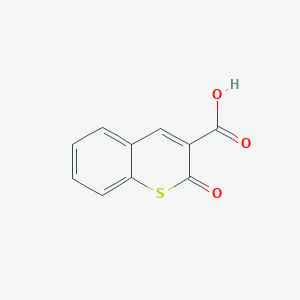
2-oxo-2H-thiochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-thiochromene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H6O3S It is a derivative of thiochromene, which is a sulfur-containing analog of chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid typically involves the thia-Michael condensation reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the thiochromene ring.
Other methods for synthesizing 2H-thiochromene derivatives include enantioselective synthesis using amidine-based catalysts, multistep synthesis involving o-halobenzaldehyde-based reactions, and intramolecular alkyne iodo/hydroarylation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-thiochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiochromene derivatives.
Scientific Research Applications
2-oxo-2H-thiochromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-thiochromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid: A similar compound where the sulfur atom is replaced by an oxygen atom.
2-oxo-2H-pyran-3-carboxylic acid: Another analog with a different heterocyclic ring structure.
Uniqueness
2-oxo-2H-thiochromene-3-carboxylic acid is unique due to the presence of the sulfur atom in its structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications in research and industry.
Properties
CAS No. |
66253-08-5 |
|---|---|
Molecular Formula |
C10H6O3S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-oxothiochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) |
InChI Key |
CIMFYGICTNZOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


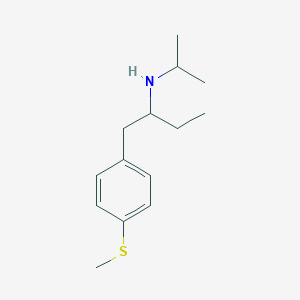
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
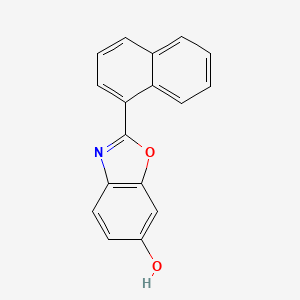
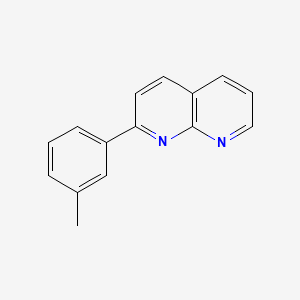
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
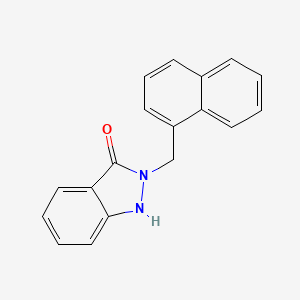
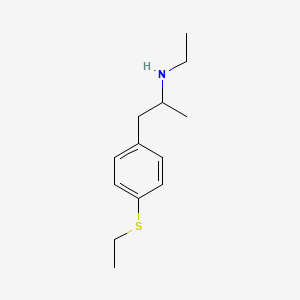
![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
